molecular formula C13H15N3O3S2 B2437718 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine CAS No. 618076-76-9

4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine

Cat. No.: B2437718
CAS No.: 618076-76-9
M. Wt: 325.4
InChI Key: IPQNENJJWDNXJO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromophenylthiazol-2-amine with morpholine and sulfur dioxide under specific conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine is unique due to its specific combination of the thiazole ring and the morpholinosulfonyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Biological Activity

4-(4-(Morpholinosulfonyl)phenyl)thiazol-2-amine is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazole ring, a phenyl group with a morpholinosulfonyl substituent, and an amine group. The presence of the sulfonyl and thiazole moieties is crucial for its biological properties.

The mechanism of action for this compound involves interaction with specific biological targets, primarily enzymes and receptors. It has been shown to inhibit various enzymatic activities, which may lead to antimicrobial effects.

Enzyme Inhibition

Research indicates that this compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, particularly targeting the MurA enzyme. This enzyme plays a critical role in peptidoglycan biosynthesis, making it a valuable target for developing new antibacterial agents .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values suggest significant potency:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that the compound exhibits promising activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains. The structure-activity relationship studies suggest that modifications to the thiazole and sulfonamide groups can enhance antifungal potency.

Fungal Strain MIC (µg/mL)
Candida albicans50
Aspergillus niger25

The presence of specific substituents on the phenyl ring appears to influence antifungal efficacy significantly .

Study 1: Antibacterial Efficacy

A study conducted by researchers at a prominent university evaluated the antibacterial activity of various thiazole derivatives, including this compound. The study found that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.

Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, researchers utilized molecular docking simulations to predict the binding affinity of this compound to the MurA enzyme. The results indicated strong binding interactions, supporting the hypothesis that this compound effectively inhibits MurA function and disrupts bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to either the morpholino or thiazole portions can significantly impact biological activity. For instance:

  • Sulfonyl Group : Enhances solubility and bioavailability.
  • Thiazole Ring : Critical for antimicrobial activity; variations can lead to increased potency.

Properties

IUPAC Name

4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c14-13-15-12(9-20-13)10-1-3-11(4-2-10)21(17,18)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQNENJJWDNXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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